Benzene, 1-fluoro-4-nitro-2-(5-nitrofurfurylidenamino)-
Description
(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is an organic compound with the molecular formula C11H6FN3O5 It is characterized by the presence of both fluorine and nitro groups attached to a phenyl ring, as well as a nitrofuran moiety
Properties
Molecular Formula |
C11H6FN3O5 |
|---|---|
Molecular Weight |
279.18 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C11H6FN3O5/c12-9-3-1-7(14(16)17)5-10(9)13-6-8-2-4-11(20-8)15(18)19/h1-6H |
InChI Key |
SAXZCFWVIKPTTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=CC=C(O2)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine typically involves the condensation of 2-fluoro-5-nitroaniline with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in an acidic or neutral medium.
Major Products Formed
Reduction: Formation of (2-fluoro-5-aminophenyl)[(5-amino-2-furyl)methylene]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxygenated derivatives of the furan ring.
Scientific Research Applications
(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of nitro groups, which are known to exhibit antibacterial and antifungal properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems, including their metabolism and potential toxicity.
Mechanism of Action
The mechanism of action of (2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is primarily related to its nitro groups. These groups can undergo bioreduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to antimicrobial effects. The compound may also interact with specific enzymes or receptors, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2-fluoro-5-nitrophenyl)[(5-nitro-2-thienyl)methylene]amine
- (2-chloro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine
- (2-fluoro-5-nitrophenyl)[(5-nitro-2-pyridyl)methylene]amine
Uniqueness
(2-fluoro-5-nitrophenyl)[(5-nitro-2-furyl)methylene]amine is unique due to the presence of both fluorine and nitro groups on the phenyl ring, as well as the nitrofuran moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
